methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyran ring, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyran and phenyl groups. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyran-containing molecules. Examples include:
- 4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid .
- 5-Bromo-2-methyl-3-{[(tetrahydro-2H-pyran-4-yl)amino]}benzoic acid .
Uniqueness
Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. In particular, this compound has shown promising results against various strains of bacteria and fungi.
A study highlighted that similar thiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml for potent derivatives . This suggests that this compound may also possess comparable efficacy against this pathogen.
Anticancer Potential
Thiazole compounds have been extensively studied for their anticancer properties. A related study on thiazole derivatives indicated that they could inhibit the growth of several cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer types .
The presence of the thiazole moiety appears to enhance cytotoxicity, possibly through mechanisms involving the inhibition of key enzymes or pathways associated with tumor growth. Further investigations into the specific pathways affected by this compound are warranted.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Intercalation : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cell death in cancerous cells.
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-12-14(15(21)23-2)19-17(25-12)20-16(22)18(8-10-24-11-9-18)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,19,20,22) |
InChI Key |
UFAXRSOMLWHJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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